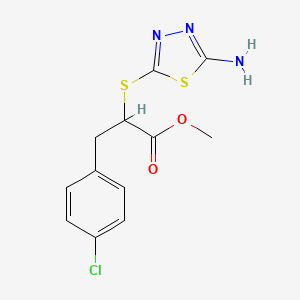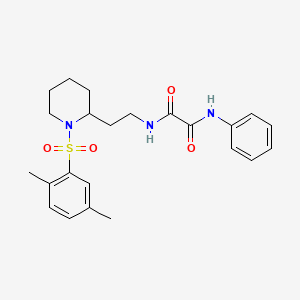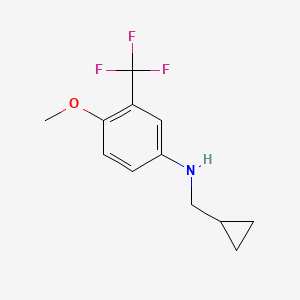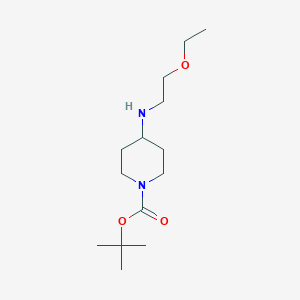![molecular formula C22H22N4O B2516425 N-(3-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890639-19-7](/img/structure/B2516425.png)
N-(3-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is known for its potential biological activities. The structure of this compound suggests that it may have affinity towards certain biological targets, such as adenosine receptors, due to the presence of specific functional groups that are characteristic of ligands for these receptors.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the formation of the bicyclic scaffold followed by the introduction of various substituents at key positions to modulate the compound's biological activity. For instance, the introduction of lipophilic groups and different acyl or carbamoyl moieties has been shown to be crucial for binding efficiency and selectivity towards human A3 adenosine receptors, as demonstrated by the derivatives synthesized in the study . Similarly, the synthesis of related compounds involves reactions such as the condensation of amines with acetylacetone or malononitrile to yield pyrazolo[1,5-a]pyrimidine derivatives with potential cytotoxic activity against cancer cells .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a bicyclic system that can be modified at various positions to achieve desired biological properties. The presence of a methoxyphenyl group, as seen in the compound of interest, is a common feature in these molecules and can influence the binding to biological targets. The inclination of such phenyl rings relative to the core bicyclic system can affect the overall molecular conformation and, consequently, the interaction with receptors or enzymes .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, which are essential for the synthesis of diverse analogs with potential biological activities. For example, the reaction of aminopyrazoles with acetylacetone or malononitrile leads to the formation of pyrazolo[1,5-a]pyrimidine derivatives . Additionally, the reaction of dimethylaminomethylene amino compounds with amines results in the formation of pyrazolo[3,4-d]pyrimidines, which can further react to form N,N-dimethylformamidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, stability, and reactivity. For instance, the presence of methoxy groups can increase the lipophilicity of the compound, which is important for its interaction with biological membranes and receptors . The crystal structure analysis of related compounds provides insights into the molecular conformations and potential intermolecular interactions, which are important for understanding the compound's behavior in biological systems .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives and similar compounds. One study detailed the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives through reactions involving hydrazine hydrate, demonstrating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Another research presented a regioselective synthesis of pyrazolo[1, 5-a]pyrimidine analogs under ultrasound irradiation, highlighting their anti-inflammatory and anti-cancer activities (Kaping et al., 2016).
Biological and Chemical Activities
Several studies have explored the biological and chemical activities of pyrazolo[1,5-a]pyrimidine derivatives. For instance, some compounds demonstrated significant cytotoxic activity against cancer cell lines, suggesting their potential in developing new anticancer agents (Abdellatif et al., 2014). Additionally, pyrazole derivatives were investigated for their inhibitory action towards corrosion, revealing efficient corrosion inhibition properties (Chetouani et al., 2005).
Potential Applications
The diverse applications of these compounds extend beyond their biological activities. For example, a study on the synthesis and characterization of pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions explored their potential in material science and catalysis (Budzisz, Małecka, & Nawrot, 2004). Another research focused on electrochromic materials employing pyrazine as the acceptor unit, indicating the applicability of such compounds in developing electrochromic devices (Zhao et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Related compounds have been shown to interact with their targets, such as cdk2, and inhibit their activity . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby affecting the proliferation of cells .
Result of Action
Related compounds have been shown to significantly inhibit the growth of various cell lines . They have also been reported to induce significant alterations in cell cycle progression and apoptosis within cells .
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-14-8-10-17(11-9-14)21-16(3)25-26-20(12-15(2)23-22(21)26)24-18-6-5-7-19(13-18)27-4/h5-13,24H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJHASCGIHFZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2516344.png)



![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)



![(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2516357.png)
![8-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2516362.png)

![4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2516364.png)
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2516365.png)